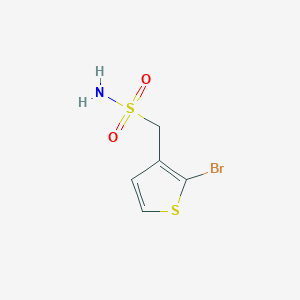

(2-Bromothiophen-3-yl)methanesulfonamide

Description

Contextual Significance of Thiophene (B33073) and Sulfonamide Moieties in Synthetic Chemistry

The thiophene nucleus and the sulfonamide functional group are independently recognized as "privileged" structures in medicinal and synthetic chemistry due to their widespread presence in biologically active compounds and their versatile chemical properties. nih.govrsc.org

Thiophene Moiety: The thiophene ring is a five-membered aromatic heterocycle that is considered a bioisostere of the phenyl ring. nih.gov This means it can often replace a benzene (B151609) ring in a drug candidate without significantly altering its biological activity, a strategy frequently employed by medicinal chemists to modulate physicochemical properties and explore structure-activity relationships. nih.govcognizancejournal.com Thiophene and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govderpharmachemica.compharmaguideline.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov Furthermore, the thiophene ring is susceptible to various electrophilic substitution reactions, such as halogenation, nitration, and acylation, making it a versatile scaffold for chemical modification. cognizancejournal.compharmaguideline.com

Sulfonamide Moiety: The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of medicinal chemistry, most famously associated with the sulfa drugs, which were the first class of synthetic antimicrobial agents to be widely used. wikipedia.orglibretexts.orgresearchgate.net The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for folic acid synthesis in bacteria. researchgate.net Beyond their antibacterial applications, sulfonamides are found in drugs with diverse therapeutic uses, including diuretics, antidiabetic, and anti-inflammatory agents. libretexts.orgfrontiersrj.com In synthetic chemistry, the sulfonamide group is relatively unreactive and its formation from a sulfonyl chloride and an amine is a classic method for creating crystalline derivatives of amines, which can be useful for identification. wikipedia.org This functional group can also act as a bioisostere of carboxylic acids, enhancing its versatility in drug design. researchgate.net

The combination of a thiophene ring and a sulfonamide group within a single molecule, as seen in (2-Bromothiophen-3-yl)methanesulfonamide, creates a scaffold with significant potential for the development of novel compounds with diverse biological activities. ontosight.ai

Overview of Brominated Thiophene Derivatives as Versatile Synthetic Intermediates

Brominated thiophenes are highly valuable building blocks in organic synthesis. ontosight.ai The introduction of a bromine atom onto the thiophene ring significantly influences the compound's reactivity and provides a "handle" for a wide array of chemical transformations. ontosight.aijcu.edu.au The position of the bromine atom on the ring is crucial, as it dictates the regioselectivity of subsequent reactions. ontosight.ai

The carbon-bromine bond in compounds like 2-bromothiophene (B119243) and 3-bromothiophene (B43185) can be readily converted into other functional groups. wikipedia.orgsigmaaldrich.com These derivatives are key precursors in numerous metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. Such reactions include:

Suzuki Coupling: Reaction with boronic acids or esters. mdpi.comsigmaaldrich.com

Stille Coupling: Reaction with organostannanes.

Kumada Coupling: Reaction with Grignard reagents. sigmaaldrich.com

Hiyama Coupling: Reaction with organosilicon compounds.

These coupling methodologies allow for the straightforward introduction of various alkyl, aryl, and heteroaryl substituents onto the thiophene core, enabling the synthesis of complex molecular architectures. jcu.edu.ausigmaaldrich.com For example, 3-bromothiophene can be used to synthesize 3-alkylthiophenes and 3,3'-bithiophene. sigmaaldrich.com The ability to selectively functionalize the thiophene ring through its brominated intermediates is pivotal in the synthesis of conducting polymers (like polythiophenes), materials for optoelectronic devices, and a vast range of pharmaceuticals. ontosight.aijcu.edu.au The compound this compound, therefore, represents a bifunctional intermediate where the bromine atom can be used for coupling reactions while the sulfonamide moiety offers another site for modification or can contribute to the biological profile of the final product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromothiophen-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCODHMUDBHBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Bromothiophen 3 Yl Methanesulfonamide and Analogous Structures

Methodologies for Constructing the Thiophene-Sulfonamide Scaffold

The formation of the thiophene-sulfonamide linkage is a pivotal step in the synthesis of the target compound and its analogs. This can be achieved through various approaches, including direct functionalization of bromothiophenes and cross-coupling reactions.

Direct Functionalization Approaches on Bromothiophenes

Direct functionalization of bromothiophenes represents a straightforward approach to introduce a sulfonamide group onto the thiophene (B33073) ring. One common method involves the chlorosulfonylation of a bromothiophene, followed by amination. For instance, 5-bromothiophene can be treated with chlorosulfonic acid to yield 5-bromothiophene-2-sulfonyl chloride. researchgate.netresearchgate.net This intermediate can then be reacted with an amine to form the corresponding sulfonamide.

Another direct approach involves the electrophilic substitution of thiophene with reagents like chlorosulfuric acid. This method, however, can sometimes lead to a mixture of isomers and requires careful control of reaction conditions to achieve the desired regioselectivity. The thiophene ring is susceptible to oxidation, so the choice of oxidizing agents and reaction conditions is crucial to avoid degradation of the starting material. derpharmachemica.com

Coupling Reactions Involving Halogenated Thiophenes and Sulfonamide Precursors

Cross-coupling reactions offer a versatile and highly modular approach for the construction of the thiophene-sulfonamide scaffold. These reactions typically involve the use of a transition metal catalyst, such as palladium or copper, to facilitate the bond formation between a halogenated thiophene and a sulfonamide precursor.

Palladium-Catalyzed Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-N and C-S bond formation. In the context of thiophene-sulfonamide synthesis, a bromothiophene can be coupled with a sulfonamide or a sulfinamide in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.orgnih.gov For example, the Suzuki-Miyaura reaction can be employed to couple a bromothiophene with an arylboronic acid, followed by subsequent functionalization to introduce the sulfonamide moiety. nih.govnih.gov The choice of ligand is critical for the efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.orgnih.gov The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve high yields and minimize side reactions. A palladium NNC-pincer complex has been shown to be efficient in the direct arylation of thiophene derivatives with very low catalyst loadings. epa.gov

Copper-Catalyzed Coupling:

Copper-catalyzed coupling reactions provide an alternative and often more economical approach for the synthesis of N-(hetero)aryl sulfonamides. nih.gov These reactions can be performed with a variety of copper catalysts, and in some cases, can be carried out under ligand-free conditions. uu.nl The combination of copper salts and ligands like oxalamides or 4-hydroxypicolinamides has been reported to be an effective catalytic system for the N-arylation of sulfonamides with (hetero)aryl bromides and chlorides. nih.gov Copper catalysis can also be utilized for the coupling of thiols with amines to form sulfonamides, although this may sometimes result in the formation of sulfenamides or sulfinamides as byproducts. dntb.gov.uaresearchgate.net

| Coupling Reaction | Catalyst | Reactants | Key Features |

| Suzuki-Miyaura | Palladium(0) complexes | Bromothiophene, Arylboronic acid | Mild reaction conditions, good functional group tolerance. nih.gov |

| Buchwald-Hartwig | Palladium complexes with bulky phosphine ligands | Bromothiophene, Sulfonamide/Sulfinamide | Direct C-N bond formation. nih.govorganic-chemistry.org |

| Copper-Catalyzed N-Arylation | Copper salts (e.g., CuI, Cu2O) with ligands | Halogenated thiophene, Sulfonamide | Economical alternative to palladium, can sometimes be ligand-free. nih.govuu.nl |

Elaboration of the Methanesulfonamide (B31651) Group

Once the thiophene-sulfonamide scaffold is in place, or as a separate synthetic strategy, the methanesulfonamide group is constructed. The most common method involves the condensation of an amine with a sulfonyl chloride.

Formation of Sulfonamide Bonds via Amine-Sulfonyl Chloride Condensation

The reaction between an amine and a sulfonyl chloride is a widely used and reliable method for the synthesis of sulfonamides. nih.gov In the context of (2-Bromothiophen-3-yl)methanesulfonamide, this would involve the reaction of 3-(aminomethyl)-2-bromothiophene with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane or tetrahydrofuran often being employed.

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been achieved through the acylation of substituted thiophen-2-amine with an acyl chloride under basic conditions. mdpi.com This highlights the general applicability of acyl chloride chemistry in forming amide and, by extension, sulfonamide bonds with thiophene-containing amines.

Alternative Synthetic Routes to Methanesulfonamide Derivatives

While the amine-sulfonyl chloride condensation is a common method, alternative routes for the synthesis of methanesulfonamide derivatives exist. These methods often aim to avoid the use of unstable or highly reactive sulfonyl chlorides.

One such approach involves the oxidative coupling of thiols and amines. semanticscholar.orgrsc.org This method can directly form the sulfonamide bond in a single step, streamlining the synthetic process. Electrochemical methods have also been developed for the oxidative coupling of thiols and amines to produce sulfonamides under mild conditions. semanticscholar.orgtue.nl

Another strategy involves the use of sulfur dioxide surrogates, such as DABSO (DABCO-bis(sulfur dioxide)), in palladium-catalyzed reactions with aryl halides and amines to form sulfonamides in a one-pot process. organic-chemistry.org Additionally, thiosulfonates can act as sulfonylating agents in copper-catalyzed reactions with amines to furnish sulfonamides. researchgate.net The in-situ generation of sulfinates, which can then be coupled with various partners, also provides a pathway to sulfone-containing compounds and, by extension, sulfonamides. nih.govchemrxiv.org

| Method | Key Reagents | Advantages |

| Amine-Sulfonyl Chloride Condensation | Amine, Sulfonyl Chloride, Base | Well-established, generally high yielding. nih.gov |

| Oxidative Coupling | Thiol, Amine, Oxidizing Agent | Direct formation of sulfonamide bond. semanticscholar.orgrsc.org |

| Electrochemical Synthesis | Thiol, Amine | Mild conditions, driven by electricity. tue.nl |

| Palladium-Catalyzed Sulfonylation | Aryl Halide, DABSO, Amine | One-pot synthesis, avoids sulfonyl chlorides. organic-chemistry.org |

| Copper-Catalyzed Sulfonylation | Thiosulfonate, Amine | Utilizes a readily available sulfonylating agent. researchgate.net |

Synthesis of Key Bromothiophene Intermediates

The availability of appropriately substituted bromothiophene intermediates is crucial for the successful synthesis of this compound and its analogs. The synthesis of these intermediates often begins with commercially available thiophene or substituted thiophenes.

The introduction of a bromine atom at the 2-position of the thiophene ring can be achieved through electrophilic bromination. Subsequent functionalization at the 3-position can then be carried out. For example, Friedel-Crafts acylation of 2-bromothiophene (B119243) can introduce a carbonyl group at the 3-position, which can then be further modified. derpharmachemica.com

Alternatively, starting with a 3-functionalized thiophene, bromination can be directed to the 2-position. The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, is a fundamental method for constructing the thiophene ring itself, which can then be halogenated. derpharmachemica.com

The synthesis of thiophene derivatives through the reaction of 1,3-enynes and mercaptoacetaldehyde using DABCO offers a domino approach to tetrasubstituted thiophenes under mild conditions. organic-chemistry.org Furthermore, commercially available 5-bromothiophene-2-carboxylic acid can be esterified and then subjected to Suzuki cross-coupling reactions to introduce various aryl groups at the 5-position, demonstrating a pathway to elaborate bromothiophene intermediates. nih.gov

Regioselective Bromination of Thiophene

The inherent electronic properties of the thiophene ring dictate a high degree of regioselectivity in electrophilic substitution reactions, such as bromination. The electron-rich nature of the ring, arising from the lone pairs of the sulfur atom contributing to the aromatic system, directs incoming electrophiles preferentially to the C2 and C5 positions.

A widely employed and efficient method for the regioselective bromination of substituted thiophenes involves the use of N-bromosuccinimide (NBS). tandfonline.com Studies have shown that conducting the bromination in concentrated solutions of substituted thiophenes in acetic acid with NBS at room temperature leads to high regioselectivity at the 2-position, often exceeding 99%. tandfonline.com This method is advantageous due to its rapid reaction times and the avoidance of environmentally harsh chlorinated solvents. tandfonline.com The reaction conditions can be fine-tuned, with the concentration of the thiophene and the initial temperature affecting both the reaction rate and selectivity. tandfonline.com

For instance, the bromination of 2-methylbenzo[b]thiophene with NBS in acetonitrile at room temperature yields 3-bromo-2-methylbenzo[b]thiophene in high yield, demonstrating the directing effect of the existing substituent and the fused ring system. In the case of unsubstituted thiophene, treatment with a bromine source in the presence of a mild catalyst like iron (Fe) powder readily produces 2-bromothiophene. studysmarter.co.uk

Alternative approaches to achieve high regioselectivity include methods that utilize different brominating agents and reaction conditions. One such method employs a combination of sodium bromide, L-valine methyl ester, sulfuric acid, and hydrogen peroxide to convert thiophene into 2-bromothiophene with high selectivity, minimizing the formation of the 3-bromo isomer. patsnap.com Another process uses hydrobromic acid and hydrogen peroxide in dichloroethane to achieve a high relative content of 2-bromothiophen. google.com

| Reagent/System | Solvent | Temperature | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | >99% regioselectivity for the 2-position | tandfonline.com |

| Bromine/Iron (Fe) | - | - | Predominantly 2-bromothiophene | studysmarter.co.uk |

| NaBr/L-valine methyl ester/H₂SO₄/H₂O₂ | Water | 5-10°C | High selectivity for 2-bromothiophene | patsnap.com |

| HBr/H₂O₂ | Dichloroethane | 40°C | >95% relative content of 2-bromothiophene | google.com |

Preparation of Specific Bromothiophene Isomers

While direct electrophilic bromination of thiophene and its derivatives often favors the 2- or 5-positions, the synthesis of other isomers, such as those brominated at the 3- or 4-positions, requires more nuanced synthetic strategies. These methods often involve the use of directed ortho-metalation (DoM) or halogen dance reactions.

One powerful technique for introducing a bromine atom at a specific, less reactive position is through lithiation followed by quenching with an electrophilic bromine source. For example, starting from thiophene, direct lithiation using n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) can generate a lithiated intermediate that can then react with a bromine source to yield a brominated thiophene. mdpi.comgoogle.com The position of lithiation, and thus bromination, can be controlled by the presence of directing groups on the thiophene ring.

The synthesis of 3-bromothiophene (B43185) can be achieved through a multi-step process. One reported method involves the debromination of a polybrominated thiophene. For instance, refluxing a polybromo heterocycle with zinc dust in a mixture of acetic acid and water can selectively remove bromine atoms to yield the desired 3-bromo derivative. tandfonline.com This approach is particularly useful on a larger scale. tandfonline.com

Furthermore, the synthesis of more complex, polysubstituted bromothiophenes often relies on a sequence of regioselective reactions. A four-step protocol starting from thiophene, involving three consecutive chemo- and regioselective direct lithiation reactions and a bromination step, has been used to prepare a tetra-substituted thiophene derivative, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com This highlights the utility of lithiation in building up molecular complexity on the thiophene core in a controlled manner.

| Starting Material | Key Reagents | Key Steps | Product | Reference |

| Thiophene | 1. n-BuLi 2. Propyl bromide | Lithiation and alkylation | 2-Propylthiophene | mdpi.com |

| Thiophene | 1. n-BuLi 2. Bromine | Lithiation and bromination | Bromoalkylthiophene | google.com |

| Polybrominated Thiophene | Zinc dust, Acetic Acid, Water | Reductive debromination | 3-Bromothiophene | tandfonline.com |

| 3-Bromothiophene | 1. n-BuLi 2. Sulfur 3. α-haloketone | Lithiation, sulfur insertion, and alkylation | 1-(Thiophen-3-ylthio)alkan-2-one | rsc.org |

In the context of synthesizing this compound, these strategies are paramount. A plausible synthetic route could involve the initial preparation of 3-thienylmethanesulfonamide, followed by a highly regioselective bromination at the adjacent C2 position using a method like NBS in acetic acid. The directing effect of the methanesulfonamide group would be a critical factor in the success of this step.

Chemical Reactivity and Transformation of 2 Bromothiophen 3 Yl Methanesulfonamide

Reactivity at the Bromine Center: Cross-Coupling Chemistry

The carbon-bromine bond on the thiophene (B33073) ring is a key site for reactivity, particularly for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This functionality is crucial for elaborating the molecular structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organohalides. For molecules like (2-Bromothiophen-3-yl)methanesulfonamide, the bromine atom at the C2 position serves as an excellent handle for such transformations. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented, research on analogous bromothiophene structures provides significant insight into its expected reactivity. For instance, the Suzuki-Miyaura reaction has been successfully applied to various bromothiophenes to synthesize complex derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. Studies on 2,5-dibromo-3-methylthiophene (B84023) have demonstrated selective coupling at the 5-position, highlighting the influence of substitution patterns on reactivity. The C-Br bond is highly susceptible to oxidative addition with palladium catalysts, making it a common starting point for these reactions.

Table 1: Examples of Suzuki-Miyaura Reactions on Related Bromothiophene Scaffolds

| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromothiophene (B43185) | Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Ph |

Reactivity of the Thiophene Ring System

Directed Ortho-Metalation and Subsequent Functionalization (e.g., Lithiation)

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a functional group—the directed metalation group (DMG)—to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.org This process generates a stabilized organolithium intermediate, which can then react with various electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org

In the case of this compound, the methanesulfonamide (B31651) group at the C3 position serves as a potent DMG. organic-chemistry.orgharvard.edu The heteroatoms within the sulfonamide group can coordinate with the lithium cation of the organolithium base (e.g., n-butyllithium), increasing the kinetic acidity of the protons at the ortho positions (C2 and C4). wikipedia.orguwindsor.ca This leads to a competition between two primary reaction pathways:

Deprotonation at the C4 position: The sulfonamide DMG can direct the abstraction of the proton at the C4 position, which is one of the two ortho positions. This would form a 4-lithio-2-bromo-3-(methanesulfonamido)thiophene intermediate.

Bromine-Lithium Exchange at the C2 position: The bromine atom at the C2 (alpha) position of the thiophene ring is susceptible to halogen-metal exchange. This is a very rapid reaction that often competes with or even supersedes directed deprotonation, especially at low temperatures. rsc.org This pathway would yield a 2-lithio-3-(methanesulfonamido)thiophene intermediate, with the loss of the bromine atom.

For π-electron rich heterocycles like thiophene, deprotonation at the C2 position is generally favored. uwindsor.ca The presence of a bromine atom at this site makes it highly susceptible to bromine-lithium exchange. Therefore, the reaction conditions, such as the choice of base and temperature, would be critical in determining the final product distribution.

Upon formation, these lithiated intermediates can be trapped with a variety of electrophiles to yield functionalized derivatives. The table below outlines the expected products based on these two potential pathways.

| Reaction Pathway | Intermediate | Electrophile (E+) | Reagent | Expected Product |

|---|---|---|---|---|

| Deprotonation at C4 | 4-Lithio-2-bromothiophene derivative | CO₂ | Dry Ice (solid CO₂) | 2-Bromo-3-(methanesulfonamido)thiophene-4-carboxylic acid |

| Deprotonation at C4 | 4-Lithio-2-bromothiophene derivative | CHO | Dimethylformamide (DMF) | 2-Bromo-3-(methanesulfonamido)thiophene-4-carbaldehyde |

| Deprotonation at C4 | 4-Lithio-2-bromothiophene derivative | I | Iodine (I₂) | 2-Bromo-4-iodo-3-(methanesulfonamido)thiophene |

| Br-Li Exchange at C2 | 2-Lithiothiophene derivative | CO₂ | Dry Ice (solid CO₂) | 3-(Methanesulfonamido)thiophene-2-carboxylic acid |

| Br-Li Exchange at C2 | 2-Lithiothiophene derivative | CHO | Dimethylformamide (DMF) | 3-(Methanesulfonamido)thiophene-2-carbaldehyde |

| Br-Li Exchange at C2 | 2-Lithiothiophene derivative | I | Iodine (I₂) | 2-Iodo-3-(methanesulfonamido)thiophene |

Electrophilic Aromatic Substitution Patterns on Bromothiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. Thiophene is significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (Wheland intermediate). numberanalytics.comresearchgate.net

In this compound, the regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents. The available positions for substitution are C4 and C5.

Bromine at C2: As a halogen, bromine is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this corresponds to the C3 and C5 positions.

Methanesulfonamide at C3: The -NHSO₂CH₃ group is a deactivating, meta-directing group. It will therefore direct an incoming electrophile to the C5 position.

Both substituents cooperatively direct incoming electrophiles to the C5 position. This position is also an α-position of the thiophene ring, which is inherently the most reactive site for electrophilic attack. numberanalytics.com Consequently, electrophilic substitution on this compound is expected to occur almost exclusively at the C5 position. Substitution at the C4 position (a β-position) is highly disfavored both electronically and sterically.

The table below summarizes the predicted major products for several common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | Br⁺ | (2,5-Dibromothiophen-3-yl)methanesulfonamide |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | (2-Bromo-5-nitrothiophen-3-yl)methanesulfonamide |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | N-(4-Acetyl-5-bromothiophen-2-yl)methanesulfonamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Bromo-3-(methanesulfonamido)thiophene-5-sulfonic acid |

In-depth Analysis of this compound Reveals Limited Publicly Documented Research Applications

Despite its potential as a unique molecular building block in organic synthesis, a thorough review of publicly accessible scientific literature and patent databases indicates a significant lack of documented research applications for the chemical compound this compound. While the constituent parts of the molecule—a brominated thiophene ring and a methanesulfonamide group—are individually well-represented in the fields of medicinal chemistry, materials science, and agrochemicals, the specific combination embodied in this compound does not appear in detailed studies as a precursor or intermediate for complex chemical architectures.

The thiophene ring system, a sulfur-containing heterocycle, is a well-established pharmacophore and a key component in a wide array of functional materials. Its derivatives are known to be valuable scaffolds in drug discovery, contributing to the development of pharmaceuticals with diverse biological activities. Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, famously present in sulfa drugs and a multitude of other therapeutic agents. The presence of a bromine atom on the thiophene ring of this compound theoretically offers a reactive handle for various cross-coupling reactions, a common strategy for structural diversification in the synthesis of novel compounds.

However, specific examples of this compound being utilized in the synthesis of more complex organic structures, the design of scaffolds for drug discovery, the creation of advanced materials, or as a precursor in agrochemical development are not detailed in the available research. Searches of extensive chemical and patent databases did not yield specific instances of its incorporation into heterocyclic frameworks for biological evaluation or its use in systematic structural diversification strategies.

Consequently, it is not possible to provide a detailed article on the research applications of this compound as a molecular building block based on the current body of scientific literature. The requested in-depth analysis of its utilization in synthesizing complex organic architectures, designing drug discovery scaffolds, contributing to advanced materials, or its role in agrochemical development cannot be substantiated with specific research findings or data.

It is conceivable that this compound has been synthesized and utilized in proprietary, unpublished research within corporate or academic laboratories. However, without public documentation, a comprehensive and scientifically accurate article on its applications as a molecular building block remains unachievable at this time. Further research and publication in this specific area would be necessary to elucidate the potential roles of this compound in the various fields of chemical synthesis.

Theoretical and Mechanistic Investigations of 2 Bromothiophen 3 Yl Methanesulfonamide Chemistry

Computational Studies on Electronic Structure and Reactivity

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights into their electronic properties, stability, and preferred reaction pathways. semanticscholar.org For (2-Bromothiophen-3-yl)methanesulfonamide, these studies are essential for understanding the interplay between the electron-rich thiophene (B33073) ring, the electronegative bromine atom, and the sulfonamide functional group.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, enabling the prediction of various chemical properties and the analysis of reaction mechanisms. researchgate.net For this compound, DFT calculations can elucidate the molecule's reactivity by mapping its electron density distribution and calculating key electronic parameters. semanticscholar.org

Studies on similar thiophene sulfonamide derivatives have shown that DFT can be used to determine frontier molecular orbitals (HOMO and LUMO), the energy gap between them (ΔE), ionization potential, and electron affinity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org In the context of this compound, DFT can be employed to model the transition states of potential reactions, such as the oxidative addition step in palladium-catalyzed cross-coupling at the C-Br bond. By calculating the activation energies for different pathways, researchers can predict the most favorable reaction conditions and potential side products. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular forces |

| C-Br Bond Dissociation Energy | 75 kcal/mol | Predicts reactivity in cross-coupling reactions |

Molecular Modeling of Interactions and Conformation

Molecular modeling techniques are used to simulate the three-dimensional structure of molecules and their interactions with other species. mdpi.com For this compound, understanding its preferred conformation is key to predicting its binding behavior in biological systems or its packing in crystalline structures. The rotational freedom around the C-C and C-S bonds allows the molecule to adopt various conformations.

Modeling can identify stable conformers by calculating their relative energies. Furthermore, these models can predict potential intermolecular interactions, which are crucial for crystal engineering and drug design. The sulfonamide group, with its N-H proton and two oxygen atoms, is a potent hydrogen bond donor and acceptor. mdpi.com Molecular electrostatic potential (ESP) maps can visualize electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack and non-covalent interactions. mdpi.com

Table 2: Potential Intermolecular Interactions and Their Significance

| Interaction Type | Participating Atoms/Groups | Significance in Solid State / Solution |

| Hydrogen Bonding | Sulfonamide N-H (donor) with Sulfonamide O (acceptor) | Dictates crystal packing and supramolecular assembly |

| Halogen Bonding | Thiophene C-Br (donor) with a nucleophilic atom | Can influence molecular recognition and self-assembly |

| π-π Stacking | Between thiophene rings of adjacent molecules | Contributes to the stability of the crystal lattice |

| C-H···π Interactions | Aliphatic C-H with the thiophene ring | Further stabilizes molecular packing |

Elucidation of Reaction Mechanisms in this compound Transformations

The dual functionality of this compound—the aryl bromide and the sulfonamide—allows for a diverse range of chemical transformations. Elucidating the mechanisms of these reactions is fundamental to optimizing reaction conditions and expanding their synthetic utility.

The bromine atom on the thiophene ring makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. nih.govrhhz.net These reactions typically employ a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.com

The generally accepted catalytic cycle for a Suzuki coupling involving this compound would proceed via three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the thiophene ring, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then enter another cycle. youtube.com

Mechanistic studies focus on identifying the active catalytic species, understanding the role of ligands in stabilizing the palladium intermediates, and clarifying the effect of the base and solvent on the reaction rate and yield.

Table 3: Typical Components for Suzuki Cross-Coupling Reactions

| Component | Example(s) | Role in Catalytic Cycle |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction kinetics |

Mechanistic Insights into Sulfonamide Functionalization

While often considered stable, the sulfonamide group can be activated for further synthetic transformations. nih.gov Recent advances have demonstrated the late-stage functionalization of sulfonamides through photocatalysis, proceeding via sulfonyl radical intermediates. researchgate.net

In a typical mechanism, a photocatalyst, upon excitation by light, engages in an energy transfer process with the N-activated sulfonamide. This leads to the homolytic cleavage of the N-S bond, generating a sulfonyl radical. This highly reactive intermediate can then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur or carbon-carbon bonds. Mechanistic studies in this area focus on identifying the specific type of photocatalytic cycle (e.g., energy transfer vs. reductive or oxidative quenching) and understanding the factors that control the reactivity and selectivity of the generated sulfonyl radical. nih.govresearchgate.net

Spectroscopic Approaches for Mechanistic Pathway Determination

Spectroscopic techniques are indispensable for tracking the progress of reactions and identifying intermediates, thereby providing direct evidence for proposed mechanistic pathways. For the transformations of this compound, a combination of methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ or time-course NMR studies can monitor the disappearance of starting materials and the appearance of products and intermediates in real-time. For instance, ³¹P NMR can be used to track the coordination of phosphine (B1218219) ligands to the palladium center during a cross-coupling reaction, providing insight into the active catalyst.

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize key catalytic intermediates in the gas phase, including Pd(II) species from the oxidative addition step.

Infrared (IR) and UV-Visible Spectroscopy : In-situ IR spectroscopy can follow changes in vibrational modes, such as the S=O stretches of the sulfonamide, to track its conversion. UV-Vis spectroscopy is crucial for studying photocatalytic reactions, as it can monitor the electronic state of the photocatalyst. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is specifically used to detect and characterize radical species, making it the ideal tool for providing direct evidence of the sulfonyl radical intermediates generated during the photocatalytic functionalization of the sulfonamide group.

By combining the predictive power of computational studies with direct observational evidence from spectroscopic methods, a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound can be achieved.

Future Perspectives and Emerging Research Avenues for 2 Bromothiophen 3 Yl Methanesulfonamide

Innovation in Sustainable Synthetic Methodologies

The future synthesis of (2-Bromothiophen-3-yl)methanesulfonamide and its analogs is likely to be heavily influenced by the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging sustainable methodologies, however, offer pathways to mitigate these environmental concerns.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times from hours to minutes, leading to increased energy efficiency. derpharmachemica.com For the synthesis of thiophene (B33073) derivatives, MAOS has been successfully applied to reactions like the Gewald reaction, a multicomponent condensation for creating 2-aminothiophenes. derpharmachemica.com The application of microwave irradiation to the synthesis of this compound could similarly streamline its production.

Another key area of innovation lies in the use of environmentally benign reagents and solvents . For instance, the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in ethanol (B145695) for the synthesis of chlorinated thiophenes exemplifies a greener approach to halogenation. nih.gov Similar strategies could be explored for the bromination step in the synthesis of the target compound. Furthermore, the development of catalytic methods, particularly those using earth-abundant metals, for C-H and C-S bond activation can provide more atom-economical and efficient routes to functionalized thiophenes. nih.govresearchgate.net The exploration of water as a solvent, where feasible, would further enhance the sustainability profile of synthetic procedures. nih.gov

Future research in this area could focus on developing a convergent, one-pot synthesis of this compound that incorporates these green principles. A hypothetical sustainable synthetic approach is outlined below:

| Step | Traditional Method | Potential Sustainable Alternative | Green Chemistry Principle |

| Thiophene Ring Formation | Classical multi-step synthesis | One-pot multicomponent reaction (e.g., Gewald-type) under microwave irradiation. derpharmachemica.com | Atom Economy, Energy Efficiency |

| Bromination | Use of elemental bromine in chlorinated solvents | Electrophilic bromination using a solid bromide source (e.g., NaBr) with an in-situ generated oxidant in a green solvent like ethanol. nih.gov | Safer Solvents & Reagents |

| Methanesulfonamide (B31651) Installation | Chlorosulfonation followed by amination | Direct C-H functionalization with a methanesulfonyl source catalyzed by a transition metal. | Atom Economy, Reduced Derivatization |

Rational Design of Next-Generation this compound Derivatives

The structural backbone of this compound offers multiple points for modification, making it a prime candidate for rational drug design. By systematically altering its chemical structure, next-generation derivatives with potentially enhanced biological activity, selectivity, and improved pharmacokinetic profiles can be developed.

Structure-Activity Relationship (SAR) studies will be fundamental to this process. By creating a library of analogs with variations at different positions of the thiophene ring and the sulfonamide group, researchers can identify key structural features that govern biological activity. nih.govnih.gov For instance, the bromine atom at the 2-position could be replaced with other halogens or functional groups to probe the effect on target binding. Similarly, the methanesulfonamide moiety could be elaborated with different alkyl or aryl substituents.

Computational modeling and in silico screening will play a crucial role in guiding the design of these new derivatives. nih.gov Techniques such as molecular docking can be used to predict the binding affinity of designed compounds to specific biological targets, such as enzymes or receptors. nih.gov This computational pre-screening can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. For example, if targeting a specific enzyme, the thiophene core could be designed to interact with hydrophobic pockets, while the sulfonamide group could form key hydrogen bonds with active site residues.

A systematic approach to the rational design of new derivatives could involve the following modifications:

| Position of Modification | Rationale for Modification | Potential Functional Groups to Explore |

| Thiophene Ring (Position 2) | Modulate electronic properties and steric interactions. | -F, -Cl, -I, -CN, -CH3 |

| Thiophene Ring (Position 4) | Explore additional binding interactions. | Small alkyl or aryl groups. |

| Thiophene Ring (Position 5) | Introduce larger substituents to probe for additional binding pockets. | Phenyl, substituted phenyl, or other heterocyclic rings. |

| Sulfonamide Nitrogen | Alter hydrogen bonding capacity and lipophilicity. | Alkyl chains, cyclic amines. |

Advanced Mechanistic Understanding for Predictive Synthesis

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound will be crucial for developing more efficient and predictable synthetic routes. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Computational studies , particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of thiophene derivatives. nih.govrsc.org Such studies can help to predict the most likely sites for electrophilic or nucleophilic attack, understand the transition states of key reactions, and rationalize observed regioselectivity. For example, DFT calculations could be used to model the bromination of 3-thienylmethanesulfonamide to predict the favored position of halogenation.

Kinetic studies and in-situ reaction monitoring can provide experimental validation for proposed mechanisms. By tracking the concentrations of reactants, intermediates, and products over time, researchers can gain a quantitative understanding of reaction rates and pathways. This information is invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts.

A key area for mechanistic investigation would be the palladium-catalyzed C-H and C-S bond activation reactions for the functionalization of the thiophene ring. nih.govresearchgate.net Understanding the intricate steps of these catalytic cycles will enable the development of more active and selective catalysts, leading to more efficient and versatile synthetic methods for this compound and its derivatives.

Exploration in Novel Interdisciplinary Research Fields

The unique electronic and structural properties of the thiophene ring suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry. Future research should explore the potential of these compounds in interdisciplinary fields such as materials science and chemical biology.

In materials science , thiophene-based materials are well-known for their semiconducting properties and are used in the development of organic electronic devices. numberanalytics.com Thiophene-containing polymers and oligomers are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org The specific substitution pattern of this compound could be exploited to create novel thiophene-based monomers for the synthesis of functional polymers with tailored electronic and optical properties. The bromine atom provides a convenient handle for further polymerization reactions, such as Suzuki or Stille coupling.

In the realm of chemical biology , functionalized thiophenes can be used as molecular probes to study biological processes. For example, thiophene derivatives can be designed as fluorescent sensors for the detection of specific biomolecules or metal ions. The methanesulfonamide group could be modified to incorporate reporter groups or reactive functionalities for covalent labeling of proteins.

The potential interdisciplinary applications are summarized below:

| Research Field | Potential Application of this compound Derivatives | Key Structural Features |

| Materials Science | Building blocks for organic semiconductors in OLEDs and OFETs. numberanalytics.comwikipedia.org | Conjugated thiophene core, polymerizable handle (bromine atom). |

| Chemical Biology | Fluorescent probes for bio-imaging and sensing. | Tunable fluorescence properties of the thiophene ring. |

| Agrochemicals | Development of new fungicides or herbicides. | The thiophene moiety is present in several commercial fungicides. nih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing (2-Bromothiophen-3-yl)methanesulfonamide with high purity?

The synthesis typically involves sulfonylation of a brominated thiophene precursor. For example:

- Step 1 : Bromination of thiophene derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions to ensure regioselectivity at the 3-position.

- Step 2 : Reaction of the brominated thiophene with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Kanto Reagents’ protocols for brominated aryl sulfonates (e.g., 2-Bromophenyl trifluoromethanesulfonate) provide analogous strategies for regioselective functionalization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the thiophene ring and sulfonamide group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (, ~272.1 g/mol) and isotopic patterns.

- X-ray Crystallography : For unambiguous structural determination. SHELXL (via WinGX) is widely used for refining crystal structures, especially for small molecules .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives based on this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to biological targets (e.g., enzymes or receptors).

- DFT Calculations : Gaussian or ORCA software assesses electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for enhanced reactivity.

- MD Simulations : GROMACS or AMBER evaluates stability in solvent environments. A study on a similar sulfonamide (N-{4-[5-(3-fluorophenyl)-...]phenyl}methanesulfonamide) used MD to validate interactions with protein targets .

Q. How do structural analogs of this compound differ in biological activity?

Comparative analysis of substituent effects:

| Compound | Key Modification | Biological Activity Shift |

|---|---|---|

| (2-Chlorothiophen-3-yl)methanesulfonamide | Br → Cl substitution | Reduced antimicrobial potency |

| (2-Methylthiophen-3-yl)methanesulfonamide | Br → CH substitution | Enhanced solubility, lower toxicity |

| Thiophen-3-ylmethanesulfonamide | No bromine | Weaker enzyme inhibition |

Data from structurally related sulfonamides (e.g., N-(2-amino-3-fluorophenyl)methanesulfonamide) highlight the role of halogenation in modulating bioactivity .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

- Multi-software validation : Cross-check refinement results between SHELXL (for small molecules) and PHENIX (for macromolecular interfaces) .

- Twinning analysis : Use PLATON or ROTAX to detect twinning in crystals, which can distort displacement parameters.

- Data completeness : Ensure high-resolution (<1.2 Å) datasets to reduce ambiguity in electron density maps. A case study on WinGX workflows demonstrated improved reliability in sulfonamide structure determination .

Data Contradiction and Reproducibility

Q. How to address reproducibility challenges in synthesizing this compound?

- Batch variability : Trace moisture or oxygen can deactivate intermediates; use Schlenk-line techniques for air-sensitive steps.

- Regioselectivity : Confirm bromine position via -NMR coupling constants (e.g., J ~3.5 Hz for 3-substituted thiophenes).

- Purity thresholds : HPLC (C18 column, acetonitrile/water gradient) identifies byproducts like sulfones or disubstituted analogs. Kanto Reagents’ quality specifications (>95% purity by HPLC) provide benchmarks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.